Enantiomeric Purity: Improved Synthesis Yields (R)-Garner Aldehyde with 96–98% ee vs. 93–95% ee in Original Garner Method
The Trajkovic palladium/silane reduction method yields (R)-Garner aldehyde in 88% isolated yield with 96–98% ee, confirmed by specific rotation and Mosher ester analysis [1]. In contrast, the original Garner synthesis (1984) suffered from 5–7% loss of enantiomeric excess, yielding material with only 93–95% ee [2].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 96–98% ee (88% isolated yield) |
| Comparator Or Baseline | Original Garner method: 93–95% ee (5–7% loss of ee) |
| Quantified Difference | 3–5% higher ee; 88% yield vs. variable yields in original procedure |
| Conditions | Pd/silane reduction of serine thioester (Trajkovic) vs. traditional Swern/DIBAL reduction (Garner) |
Why This Matters
Higher and more consistent enantiopurity ensures reproducible downstream stereochemical outcomes, critical for pharmaceutical intermediate procurement.
- [1] Trajkovic M, Ferjancic Z, Saicic RN. A convenient procedure for the preparation of Garner's aldehyde. Tetrahedron: Asymmetry. 2012;23(8):602-604. doi:10.1016/j.tetasy.2012.03.019 View Source
- [2] Passiniemi M, Koskinen AM. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein J Org Chem. 2013;9:2641-2659. doi:10.3762/bjoc.9.300 View Source
